2,2',6,6'-Tetrabromo bisphenol a dimethacrylate
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Overview
Description
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate is a complex organic compound with a unique structure characterized by multiple aromatic rings and bromine atoms. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
The synthesis of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate typically involves the reaction of 2,6-dibromo-4,1-phenylene with methacrylic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a less brominated product.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.
Scientific Research Applications
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance.
Biological Studies: Researchers explore its potential as a bioactive compound in drug delivery systems and biomedical devices.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate involves its interaction with specific molecular targets. The bromine atoms and methacrylate groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its polymerization behavior is driven by the free radical mechanism, where the methacrylate groups undergo radical initiation, propagation, and termination .
Comparison with Similar Compounds
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate can be compared with other similar compounds, such as:
Bisphenol A dimethacrylate: Unlike this compound, this compound lacks bromine atoms, resulting in different reactivity and applications.
Tetrabromobisphenol A: This compound contains more bromine atoms, leading to higher flame retardancy but different polymerization behavior.
Bisphenol A bis(2,3-dibromopropyl ether): This compound has a different substitution pattern, affecting its chemical and physical properties.
Properties
CAS No. |
42146-13-4 |
---|---|
Molecular Formula |
C23H20Br4O4 |
Molecular Weight |
680 g/mol |
IUPAC Name |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H20Br4O4/c1-11(2)21(28)30-19-15(24)7-13(8-16(19)25)23(5,6)14-9-17(26)20(18(27)10-14)31-22(29)12(3)4/h7-10H,1,3H2,2,4-6H3 |
InChI Key |
FKRRNHGDZIXAEC-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
42146-13-4 | |
Origin of Product |
United States |
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